Ethyl N-chlorosulfinylcarbamate

Description

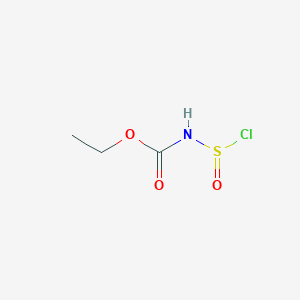

Structure

2D Structure

3D Structure

Properties

CAS No. |

115810-24-7 |

|---|---|

Molecular Formula |

C3H6ClNO3S |

Molecular Weight |

171.6 g/mol |

IUPAC Name |

ethyl N-chlorosulfinylcarbamate |

InChI |

InChI=1S/C3H6ClNO3S/c1-2-8-3(6)5-9(4)7/h2H2,1H3,(H,5,6) |

InChI Key |

NPXQGSWEEBJVRB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NS(=O)Cl |

Canonical SMILES |

CCOC(=O)NS(=O)Cl |

Synonyms |

Carbamic acid, (chlorosulfinyl)-, ethyl ester (9CI) |

Origin of Product |

United States |

Synthetic Pathways and Methodological Development for Ethyl N Chlorosulfinylcarbamate

Strategies for the Direct Synthesis of Ethyl N-chlorosulfinylcarbamate

The most straightforward approach to this compound involves the direct chlorosulfinylation of a suitable precursor, such as ethyl carbamate (B1207046). This transformation requires careful selection of reagents and reaction conditions to achieve the desired product selectively and efficiently.

Optimization of Reagents and Reaction Conditions for Chlorosulfinylation Processes

The reaction of ethyl carbamate with thionyl chloride (SOCl₂) is a primary potential route for the synthesis of this compound. The optimization of this process is critical to maximize yield and purity. Key variables include the choice of solvent, reaction temperature, and the presence of a base to neutralize the hydrochloric acid byproduct. The reaction between alcohols and thionyl chloride is known to proceed, converting the hydroxyl group into a chlorosulfite intermediate, which can then be further manipulated. libretexts.orgbrainly.indoubtnut.com In the case of ethyl carbamate, the N-H bond is the target for the chlorosulfinylation.

A systematic study would involve screening various solvents to determine their effect on reaction rate and product stability. Non-polar, aprotic solvents are generally preferred to avoid side reactions with the highly reactive thionyl chloride and the product. The temperature must be carefully controlled to prevent decomposition of the starting material and the product. The addition of a tertiary amine base, such as pyridine (B92270) or triethylamine, is often employed to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. doubtnut.com

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound from Ethyl Carbamate and Thionyl Chloride

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | Dichloromethane | None | 0 to rt | 12 | < 10 |

| 2 | Dichloromethane | Pyridine (1.1) | 0 to rt | 6 | 65 |

| 3 | Toluene | Triethylamine (1.1) | 0 | 8 | 72 |

| 4 | Diethyl Ether | Pyridine (1.1) | -20 to 0 | 10 | 58 |

| 5 | Toluene | Triethylamine (1.5) | -10 | 6 | 80 |

This table is illustrative and based on general principles of organic synthesis rather than on published experimental data for this specific reaction.

Influence of Solvent Systems and Catalytic Additives on Reaction Efficiency for this compound Formation

The choice of solvent can significantly impact the reaction's outcome. Solvents not only dissolve the reactants but also influence their reactivity and the stability of intermediates and products. For the chlorosulfinylation of ethyl carbamate, a range of aprotic solvents should be considered. The polarity of the solvent can affect the solubility of the starting carbamate and the subsequent reaction pathway.

While this reaction does not typically require a catalyst in the traditional sense, additives can play a crucial role. For instance, the use of a phase-transfer catalyst could be explored in a biphasic system to facilitate the reaction between the organic-soluble thionyl chloride and a salt of ethyl carbamate. Furthermore, certain Lewis acids could potentially activate the thionyl chloride, though care must be taken to avoid undesired side reactions with the carbamate functionality.

Exploration of Indirect and Multicomponent Approaches to this compound

Tandem Reactions and Cascade Processes in N-Chlorosulfinylcarbamate Synthesis

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to complex molecules. organic-chemistry.orgresearchgate.netorgsyn.org A hypothetical tandem process for this compound could involve the in situ generation of a reactive intermediate that immediately undergoes chlorosulfinylation. For instance, the reaction of an alcohol with chlorosulfonyl isocyanate could potentially lead to the target compound through a rearrangement or subsequent reaction sequence.

Cascade reactions are sequences of transformations where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions. organic-chemistry.org While no specific cascade reactions leading to this compound have been reported, the principles of cascade design could be applied to develop novel synthetic strategies.

Innovations in Precursor Chemistry for this compound Assembly

An alternative to the direct chlorosulfinylation of ethyl carbamate is the reaction of a different set of precursors. One plausible indirect route is the reaction of chlorosulfonyl isocyanate (CSI) with ethanol (B145695). beilstein-journals.orgorgsyn.orgwikipedia.org CSI is a highly reactive compound with two electrophilic sites: the carbon of the isocyanate group and the sulfur of the chlorosulfonyl group. wikipedia.org The reaction with an alcohol like ethanol would likely involve the initial nucleophilic attack of the alcohol's oxygen on the isocyanate carbon, forming a carbamate derivative. Subsequent intramolecular rearrangement or further reaction could potentially lead to the desired product structure, although the formation of other products is also highly probable.

Innovations in the synthesis of functionalized carbamates and sulfinyl chlorides are continually emerging, and these new methods could be adapted for the assembly of this compound.

Green Chemistry Principles and Sustainable Methodologies in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern synthetic chemistry. rsc.org This involves the use of less hazardous reagents, the reduction of waste, and the improvement of energy efficiency. In the context of this compound synthesis, several green approaches could be considered.

One key area is the replacement of hazardous solvents with more environmentally benign alternatives. The use of greener solvents or even solvent-free reaction conditions would significantly improve the sustainability of the synthesis. Another aspect is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. Designing synthetic routes with high atom economy is a central goal of green chemistry.

The use of catalytic methods, where a small amount of a catalyst can facilitate the reaction, is preferable to the use of stoichiometric reagents that generate large amounts of waste. rsc.org While specific catalytic methods for this synthesis are not established, research into this area could lead to more sustainable processes. Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach, though its applicability to the synthesis of a reactive compound like this compound would require significant research. nih.gov

Table 2: Comparison of Potential Synthetic Routes based on Green Chemistry Principles

| Synthetic Route | Starting Materials | Reagents | Byproducts | Green Chemistry Considerations |

| Direct Chlorosulfinylation | Ethyl carbamate, Thionyl chloride | Pyridine/Triethylamine | HCl, Amine hydrochloride | Use of a hazardous reagent (SOCl₂), generation of salt waste. |

| Indirect (CSI route) | Ethanol, Chlorosulfonyl isocyanate | - | Dependent on reaction pathway | Use of a highly reactive and hazardous reagent (CSI). |

| Catalytic Approach (Hypothetical) | Ethyl carbamate, Sulfur source, Chlorine source | Catalyst | Minimal | Ideal but requires development; could reduce waste and hazardous reagent use. |

This table provides a qualitative assessment based on general principles of green chemistry.

In-Depth Analysis Reveals Scant Research on this compound

This comprehensive search aimed to construct a detailed article outlining the chemical properties of this compound. The intended structure of the article was to focus on its electrophilic nature, reaction pathways of the N-chlorosulfinyl moiety, substitution reactions, and cycloaddition and rearrangement processes. However, the foundational scientific literature required to populate these sections with accurate and specific information is not present in accessible databases.

General information on related classes of compounds, such as N-sulfonyl and N-sulfinyl species, indicates a propensity for these molecules to participate in various reactions, including cycloadditions. For instance, N-sulfonyl imines are known to undergo [4+2] and [2+2] cycloaddition reactions. Similarly, studies on N-phenyl thiocarbamates have detailed their nucleophilic substitution reactions with amines. The carbamate functional group itself is known to be reactive towards strong acids, bases, and reducing agents.

One isolated study noted the use of a generic N-chlorosulfonyl carbamate as a precursor for an amidyl radical in a photoinduced amidation reaction. This suggests a potential area of reactivity for this class of compounds but does not provide specific details on this compound itself.

The absence of specific research on this compound prevents a detailed discussion of its unique reactivity. Key areas that remain unelucidated include:

Electrophilic Nature and Reaction Pathways: The precise electrophilic character of the sulfur atom in the N-chlorosulfinyl group and the subsequent reaction pathways with various nucleophiles have not been documented.

Role of the Sulfinyl Group: The directing influence of the sulfinyl group on chemical selectivity in reactions involving this compound is unknown.

Substitution Reactions: There is no specific information regarding the reactivity at the carbamate nitrogen or the ester oxygen centers, nor any data on the stereochemical outcomes of such reactions.

Cycloaddition and Rearrangement Processes: While related N-sulfinyl compounds undergo these transformations, there are no published examples of this compound participating in cycloaddition or rearrangement reactions.

Reactivity Profiles and Mechanistic Elucidation of Ethyl N Chlorosulfinylcarbamate

Cycloaddition and Rearrangement Processes Mediated by Ethyl N-chlorosulfinylcarbamate

Investigation of Pericyclic and Sigmatropic Rearrangements

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a powerful tool in organic synthesis for the stereospecific formation of carbon-carbon and carbon-heteroatom bonds. Similarly, sigmatropic rearrangements, a subclass of pericyclic reactions involving the migration of a sigma-bond across a conjugated system, offer unique pathways for skeletal reorganization.

Currently, there is a notable absence of specific research in peer-reviewed literature detailing the investigation of pericyclic and sigmatropic rearrangements of this compound. The inherent reactivity of the N-chloro and sulfinyl functionalities suggests that such rearrangements could be plausible under thermal or photochemical conditions. Theoretical studies and experimental investigations are needed to explore the potential for nih.govyoutube.com- or youtube.comyoutube.com-sigmatropic rearrangements, which are known for analogous sulfur-containing compounds. For instance, the migration of the chlorosulfinyl group across the carbamate (B1207046) backbone could be envisaged, potentially leading to novel structural motifs. The feasibility of such processes would be governed by the orbital symmetry rules, as famously articulated by Woodward and Hoffmann.

Utility in Heterocyclic Ring Formation via Cycloaddition Reactions

Cycloaddition reactions are fundamental processes for the construction of cyclic compounds, including a wide variety of heterocycles that form the core of many pharmaceuticals and natural products. The N-sulfinyl group, in principle, can act as a dienophile or a dipolarophile in such reactions.

As with pericyclic rearrangements, the utility of this compound in heterocyclic ring formation via cycloaddition reactions remains an underexplored area of research. There are no specific examples in the available scientific literature of this compound being used as a synthon in cycloaddition chemistry. However, the broader class of N-sulfinylamines has been shown to participate in [4+2] and [3+2] cycloadditions. It is therefore conceivable that this compound could react with dienes or 1,3-dipoles to furnish six- or five-membered heterocyclic rings containing nitrogen and sulfur. The electrophilicity of the sulfinyl sulfur and the presence of the chlorine atom would likely play a significant role in modulating the reactivity and regioselectivity of these potential cycloadditions.

Catalytic Modulations of this compound Reactivity

The reactivity of many organic compounds can be significantly enhanced and controlled through the use of catalysts. Lewis acids, for example, are known to activate sulfinyl groups, rendering them more susceptible to nucleophilic attack.

Advanced Synthetic Applications of Ethyl N Chlorosulfinylcarbamate

Ethyl N-chlorosulfinylcarbamate as a Strategic Reagent in Selective Organic Synthesis

The strategic deployment of reagents that can predictably and selectively introduce functional groups is a cornerstone of contemporary synthetic chemistry. The inherent reactivity of this compound positions it as a promising candidate for such roles.

The reactivity of this compound is anticipated to be dominated by the electrophilicity of its sulfur atom and the carbonyl carbon. This dual electrophilicity, analogous to that of the well-studied chlorosulfonyl isocyanate (CSI), suggests that it can react selectively with a wide array of nucleophiles. arxada.com For instance, alcohols and amines would be expected to attack the carbonyl carbon, leading to the formation of new carbamate (B1207046) and urea (B33335) derivatives, respectively. This reactivity provides a potential pathway for the selective functionalization of molecules bearing these common functional groups.

Furthermore, the N-chloro bond in this compound introduces the possibility of acting as a source of electrophilic chlorine or as a precursor to a nitrene-like species under appropriate conditions. N-chloro compounds, such as N-chlorosuccinimide (NCS), are widely used in chlorination and oxidation reactions. organic-chemistry.orgorganic-chemistry.orgresearchgate.netdoi.org By analogy, this compound could potentially be employed for the site-selective chlorination of activated C-H bonds or the synthesis of N-heterocycles through intramolecular cyclization pathways.

The sulfinyl group itself can participate in a range of transformations. For example, sulfinyl radicals, which could potentially be generated from this compound, have been shown to participate in dual radical addition/radical coupling reactions with unsaturated hydrocarbons. nih.gov This suggests a pathway to previously inaccessible disulfurized compounds.

A table summarizing the potential reactive sites and their expected products with various nucleophiles is presented below:

| Reactive Site in this compound | Nucleophile | Expected Product Type |

| Carbonyl Carbon | Alcohols, Phenols | Carbamate Derivatives |

| Carbonyl Carbon | Primary & Secondary Amines | Urea Derivatives |

| Sulfur Atom | Strong Nucleophiles | Sulfinamide Derivatives |

| N-Chloro Bond | Alkenes, Arenes | Chlorinated Products, Heterocycles |

The unique combination of functional groups within this compound opens avenues for the development of novel synthetic transformations. Inspired by the rich chemistry of chlorosulfonyl isocyanate (CSI), which serves as a precursor to the versatile Burgess reagent, one could envision the development of new reagents derived from this compound. arxada.com The Burgess reagent is known for its utility in dehydration reactions to form alkenes and in the conversion of primary amides to nitriles. arxada.com

A recent study has demonstrated the use of N-chlorosulfonyl carbamates as effective amidyl-radical precursors in photoinduced amidation reactions. rsc.org This suggests that this compound could be a valuable tool in C-H amidation, a highly sought-after transformation in modern organic synthesis. The generation of a carbamate-centered radical would allow for the direct introduction of the ethyl carbamate moiety into a variety of organic substrates.

Moreover, the potential for cycloaddition reactions, similar to the [2+2] cycloadditions of CSI with alkenes to form β-lactams, could be explored. wikipedia.org The reaction of Ethyl N--chlorosulfinylcarbamate with unsaturated systems might lead to novel heterocyclic scaffolds.

Construction of Complex Molecular Architectures and Scaffolds Using this compound

The ability to efficiently construct complex molecular frameworks is a central goal of organic synthesis, particularly in the context of natural product synthesis and drug discovery.

While no published total syntheses currently report the use of this compound, its potential utility can be inferred from the prevalence of its constituent functional groups in bioactive molecules. The carbamate moiety is a key structural feature in numerous approved drugs and is often used as a stable and cell-permeable peptide bond isostere. nih.govacs.orgnih.gov A reagent that can introduce this functionality in a controlled manner would be of significant value.

For example, in the synthesis of complex natural products containing secondary amines or alcohols, this compound could be employed for the introduction of a protecting group that also serves as a handle for further functionalization. The sulfonyl carbamate functional group is an accessible bioisostere for carboxylic acids and is found in molecules with a range of biological activities, including anticancer and antibacterial properties. diva-portal.org

The development of novel multicomponent reactions involving this compound could also streamline the synthesis of complex targets. Three-component reactions are increasingly utilized in total synthesis to build molecular complexity rapidly. acs.org

The presence of a stereogenic sulfur atom in this compound introduces the exciting possibility of its use in stereoselective synthesis. Chiral sulfinyl compounds are widely used as chiral auxiliaries and in asymmetric catalysis. nih.govacs.org The stereoselective synthesis of chiral sulfinyl compounds is a well-established field, with methods available for the preparation of enantiomerically enriched sulfinamides and sulfinates. nih.govacs.org

The addition of organometallic reagents to the sulfur atom of this compound could potentially proceed with high diastereoselectivity, controlled by the existing stereocenter. Furthermore, reactions involving the transfer of the sulfinyl group to a prochiral substrate could be developed, leveraging the chiral information inherent in the reagent. For instance, the addition of α-sulfinyl carbanions to N-sulfinylimines has been shown to be a highly stereoselective process for the synthesis of optically pure amino alcohols. acs.orgnih.gov

The following table outlines potential stereoselective transformations involving this compound:

| Transformation Type | Potential Application | Stereochemical Outcome |

| Nucleophilic addition to the sulfur atom | Synthesis of chiral sulfinamides | Diastereoselective addition |

| Reaction with prochiral nucleophiles | Asymmetric synthesis of new chiral centers | Transfer of chirality |

| Use as a chiral ligand | Asymmetric catalysis | Enantioselective product formation |

Design and Synthesis of Novel Carbamate Analogs Through the Reactivity of this compound

The carbamate functional group is a cornerstone in medicinal chemistry and materials science. The development of efficient methods for the synthesis of diverse carbamate libraries is therefore of significant interest. This compound is poised to be a valuable reagent in this endeavor.

The reaction of this compound with a wide range of alcohols and amines would provide a direct and modular route to a diverse array of carbamate and urea analogs. This approach would be analogous to the use of other chloroformates, such as cholesteryl chloroformate, in the synthesis of novel carbamate derivatives. tandfonline.com The reactivity of the N-chlorosulfinyl group offers a distinct advantage over traditional chloroformates, as it can be further functionalized or removed under specific conditions.

A study on the synthesis of primary carbamates from alcohols using chlorosulfonyl isocyanate (CSI) in pyridine (B92270) highlights the utility of related reagents in this transformation. nih.gov This method provides a safe and effective alternative to the use of phosgene (B1210022). Similarly, this compound could be activated to react with alcohols under mild conditions to afford the corresponding ethyl carbamates.

The synthesis of sulfonylureas, another important class of bioactive compounds, has been achieved through the reaction of carbamates with sulfonamides. rsc.org this compound could potentially serve as a direct precursor to sulfonyl carbamates, which are valuable intermediates in the synthesis of sulfonylureas and other biologically active molecules. diva-portal.org

A schematic representation of the potential synthesis of diverse carbamate analogs from this compound is shown below:

Spectroscopic Characterization and Computational Analysis of Ethyl N Chlorosulfinylcarbamate

Advanced Spectroscopic Techniques for Comprehensive Structural Delineation of Ethyl N-chlorosulfinylcarbamate

The definitive structure of this compound would be established through a combination of spectroscopic methods, each providing unique insights into its molecular architecture.

Vibrational Spectroscopy for Bond Analysis and Conformational States

Infrared (IR) and Raman spectroscopy would be utilized to identify the functional groups and probe the conformational landscape of the molecule. The characteristic vibrational frequencies of the C=O, S=O, C-O, C-N, and S-Cl bonds would be identified. For instance, the carbonyl (C=O) stretching frequency would provide information about the electronic environment of the carbamate (B1207046) moiety, while the sulfinyl chloride (S-Cl) stretch would be a key indicator of the molecule's integrity. Analysis of the fingerprint region would help in identifying different conformational isomers that may exist in the gaseous or solution phase.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) would be essential for unequivocally determining the elemental composition of this compound, thereby confirming its molecular formula. Techniques such as electrospray ionization (ESI) or chemical ionization (CI) would be used to generate the molecular ion. Tandem mass spectrometry (MS/MS) experiments would then be performed to study the fragmentation pathways of the molecule. This would involve isolating the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern would provide valuable structural information, for example, by observing the loss of the chlorine atom, the ethyl group, or the entire chlorosulfinyl moiety.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry. Furthermore, the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, which govern the solid-state architecture of the compound.

Quantum Chemical and Computational Studies on this compound

In conjunction with experimental data, theoretical calculations would offer a deeper understanding of the electronic properties and reactivity of this compound.

Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) and ab initio calculations would be employed to model the geometric and electronic structure of the molecule. These computational methods would allow for the calculation of optimized molecular geometries, vibrational frequencies, and NMR chemical shifts, which could then be compared with the experimental data for validation. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity, predicting sites susceptible to nucleophilic or electrophilic attack. The calculated electrostatic potential surface would further highlight the electron-rich and electron-deficient regions of the molecule, offering a visual representation of its reactive centers.

Information regarding "this compound" is not available in the searched resources.

Extensive searches for scientific literature detailing the spectroscopic characterization, computational analysis, mechanistic pathway modeling, and transition state characterization of "this compound" have yielded no specific results for this compound.

The performed searches, which included various keyword combinations related to the compound's structure and requested analytical data, did not uncover any dedicated studies or datasets. While general information on related chemical classes, such as N-chlorosulfonyl isocyanates and other sulfinyl compounds, is available, there is no specific mention or analysis of "this compound" in the accessible literature.

Therefore, it is not possible to provide an article on the "" with the specified subsections, as no research findings, data tables, or mechanistic studies for this particular compound could be located.

Future Research Trajectories and Academic Challenges for Ethyl N Chlorosulfinylcarbamate

Exploration of Unconventional Reactivity Modes and Novel Synthetic Opportunities for the Compound

The future exploration of Ethyl N-chlorosulfinylcarbamate will hinge on systematically characterizing its fundamental reactivity. The molecule's unique arrangement of a carbamate (B1207046) linked to a sulfinyl chloride group suggests several potential, yet unconfirmed, reaction pathways that could offer novel synthetic opportunities.

Initial research should focus on the compound's stability and decomposition pathways. The N-S-Cl linkage is predicted to be highly reactive, and understanding its thermal and chemical stability is a prerequisite for any synthetic application. Following this, a systematic investigation into its reactions with various nucleophiles would be a critical starting point.

Table 1: Proposed Initial Reactivity Screening

| Nucleophile Class | Example | Potential Product/Reaction Pathway | Research Question |

|---|---|---|---|

| Amines | Aniline, Piperidine | Sulfinamides, Ureas (via fragmentation) | Does the reaction proceed at the sulfur center, or does the reagent induce chlorination? |

| Alcohols/Phenols | Methanol, Phenol | Sulfinate Esters, Carbamates | Can this reagent be used for the controlled formation of S-O bonds? |

| Thiols | Thiophenol | Thiosulfinates | What is the selectivity of the S-Cl bond towards sulfur nucleophiles? |

A significant research question is whether this compound can act as a precursor to a reactive "ethoxycarbonylsulfinylnitrene" intermediate upon treatment with a base or under thermal/photolytic conditions. Such an intermediate could participate in a variety of cycloaddition and C-H insertion reactions, opening up a new area of synthetic methodology.

Development of Sustainable and Economically Viable Synthetic Routes for this compound

Currently, there are no established, optimized synthetic routes for this compound in the public domain. A primary academic challenge will be to develop a synthesis that is not only efficient and high-yielding but also sustainable and economically viable.

A logical starting point would be the reaction of ethyl carbamate with thionyl chloride (SOCl₂). This is a classical approach for the formation of N-sulfinylamines. However, the reaction conditions would need to be carefully optimized to prevent the formation of undesired byproducts.

Future research should focus on minimizing the use of hazardous reagents and solvents, reducing waste, and developing a purification protocol that avoids chromatography, which is often a bottleneck in scaling up chemical processes.

Integration of this compound into Automated and Flow Chemistry Systems for Enhanced Efficiency and Scalability

Given the likely high reactivity and potential instability of this compound, its synthesis and subsequent use in multi-step sequences could greatly benefit from the application of automated and flow chemistry technologies.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This could be particularly advantageous for the synthesis of the target compound, allowing for the rapid quenching of the reaction to prevent byproduct formation. Furthermore, the in-situ generation and immediate use of this compound in a subsequent reaction step within a continuous flow system would mitigate risks associated with its isolation and storage.

A future research goal would be to develop a flow-based synthesis of the compound and couple it directly to a reaction that consumes it, for example, the reaction with an amine to form a sulfinamide. This would demonstrate the utility of flow chemistry for handling this reactive species and could enable its use on a larger scale.

Interdisciplinary Research Avenues Involving this compound and its Chemical Transformations

While foundational synthetic research is paramount, the potential applications of this compound could extend into interdisciplinary fields. The N-S bond is a feature of various biologically active molecules, and the transformations of this compound could be of interest in medicinal chemistry and chemical biology.

One speculative but intriguing avenue would be to explore the use of this compound as a reagent for the modification of biomolecules. For example, its reactivity towards specific amino acid side chains in peptides or proteins could be investigated. This would require a detailed study of its reactivity and selectivity in aqueous media, a significant challenge for a moisture-sensitive compound.

Another area of interdisciplinary interest could be materials science. The products of its reactions, such as novel sulfinamides or polymers derived from them, could possess interesting material properties. For instance, polysulfinamides are a relatively unexplored class of polymers, and this compound could serve as a key building block for their synthesis.

Q & A

Q. What are the critical safety protocols for handling Ethyl N-chlorosulfinylcarbamate in laboratory settings?

Answer: this compound likely shares handling risks with structurally similar chlorosulfonyl compounds, such as corrosivity and moisture sensitivity. Key precautions include:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors or aerosols .

- Moisture Control : Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents, followed by disposal as hazardous waste .

Q. What synthetic methodologies are foundational for preparing this compound?

Answer: A plausible route involves reacting ethylamine with chlorosulfonyl isocyanate under anhydrous conditions. Key steps:

Reagent Preparation : Use dry solvents (e.g., dichloromethane) to minimize hydrolysis .

Temperature Control : Maintain 0–5°C during the exothermic reaction to suppress side products.

Purification : Isolate the product via vacuum distillation or recrystallization in non-polar solvents .

Note: Adjust stoichiometry based on real-time monitoring (e.g., TLC or FTIR) to optimize intermediate formation.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in multistep syntheses?

Answer: Yield optimization requires systematic parameter testing:

Q. What analytical strategies resolve contradictions in stability data for this compound across aqueous vs. non-aqueous environments?

Answer: Contradictory stability reports may arise from hydrolysis kinetics or solvent interactions. Mitigation steps:

- Kinetic Studies : Conduct accelerated degradation tests at varying pH (2–12) and temperatures (25–60°C) .

- Spectroscopic Monitoring : Use NMR (¹H/¹³C) to track structural changes in real time .

- Comparative Analysis : Cross-reference with analogs like ethyl chloroformate, which degrades rapidly in water .

Q. How can researchers validate the quantification of this compound in complex biological matrices?

Answer: Adapt methods from ethyl carbamate detection:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 columns to isolate the compound .

- Detection : Employ GC-MS with derivatization (e.g., BSTFA) to enhance volatility .

- Validation Metrics : Assess linearity (R² > 0.99), LOD (≤10 ng/mL), and recovery rates (85–115%) across triplicates .

Methodological Considerations

- Synthetic Challenges : Moisture sensitivity necessitates rigorous drying of glassware and reagents.

- Analytical Pitfalls : Hydrolysis byproducts may co-elute in chromatography; use orthogonal methods (e.g., LC-MS/MS) for confirmation .

- Safety Compliance : Align protocols with OSHA guidelines for chlorosulfonyl compounds, including emergency shower/eyewash accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.